An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of β-Fenchyl Alcohol
An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of β-Fenchyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and synthesis of β-fenchyl alcohol. The information is intended for researchers, scientists, and professionals in the field of drug development and related areas.
Chemical Properties of β-Fenchyl Alcohol
β-Fenchyl alcohol, a bicyclic monoterpenoid, is a significant chiral auxiliary and a component of various essential oils. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O | [1][2] |
| Molecular Weight | 154.25 g/mol | [1] |
| IUPAC Name | (1R,2S,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | [1] |
| Synonyms | β-Fenchol, exo-Fenchol, (±)-β-Fenchyl alcohol | [1] |
| CAS Number | 22627-95-8 | [1] |
| Appearance | Colorless to pale yellow solid | |
| Melting Point | 39.0-45.0 °C | |
| Boiling Point | 201-202 °C | |
| Density | ~0.96 g/cm³ | |
| Solubility | Soluble in ethanol (B145695) and ether; sparingly soluble in water. | |
| Optical Rotation | Varies with enantiomeric purity |
Structure Elucidation
The structural confirmation of β-fenchyl alcohol is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of β-fenchyl alcohol.
¹H NMR Spectrum: The proton NMR spectrum of β-fenchyl alcohol displays characteristic signals for its methyl, methylene, and methine protons. A representative ¹H NMR spectrum is shown below.
(Image of the ¹H-NMR spectrum of Fenchyl Alcohol from TCI would be placed here if image generation were possible.)
¹³C NMR Spectrum: The carbon NMR spectrum provides insights into the number and chemical environment of the carbon atoms in the molecule. The table below lists the approximate chemical shifts for the carbon atoms in β-fenchyl alcohol.[1][3][4][5][6]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 | ~49 |
| C2 | ~77 |
| C3 | ~42 |
| C4 | ~48 |
| C5 | ~26 |
| C6 | ~31 |
| C7 | ~40 |
| C8 (CH₃) | ~29 |
| C9 (CH₃) | ~21 |
| C10 (CH₃) | ~26 |
Infrared (IR) Spectroscopy
The IR spectrum of β-fenchyl alcohol exhibits characteristic absorption bands corresponding to its functional groups.[1][3]
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 (broad) | O-H stretch (hydroxyl group) |
| ~2960-2870 | C-H stretch (alkane) |
| ~1465 | C-H bend (CH₂) |
| ~1375 | C-H bend (CH₃) |
| ~1050 | C-O stretch (secondary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of β-fenchyl alcohol. The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 154.[7][8][9]
Fragmentation Pattern: The fragmentation of β-fenchyl alcohol is influenced by the presence of the hydroxyl group and the bicyclic ring system. Common fragmentation pathways include the loss of a water molecule (M-18), loss of a methyl group (M-15), and cleavage of the bicyclic ring.
Experimental Protocols
Synthesis of β-Fenchyl Alcohol via Reduction of Fenchone (B1672492)
This protocol details the reduction of fenchone to β-fenchyl alcohol using sodium borohydride (B1222165).[10][11][12][13][14]
Materials:
-
Fenchone
-
Sodium borohydride (NaBH₄)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve fenchone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-fenchyl alcohol.
Purification by Column Chromatography
The crude β-fenchyl alcohol can be purified by silica (B1680970) gel column chromatography.[15][16][17][18][19]
Materials:
-
Crude β-fenchyl alcohol
-
Silica gel (60-120 mesh)
-
Ethyl acetate (B1210297)
-
Chromatography column
-
Collection flasks or test tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude β-fenchyl alcohol in a minimal amount of hexane.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure β-fenchyl alcohol.
-
Remove the solvent under reduced pressure to obtain the purified product.
Biosynthesis of Fenchyl Alcohol
The biosynthesis of fenchyl alcohol in plants starts from geranyl pyrophosphate (GPP). The following diagram illustrates the key steps in this pathway.
Caption: Biosynthetic pathway of β-Fenchyl Alcohol from Geranyl Pyrophosphate.
References
- 1. beta-Fenchyl alcohol | C10H18O | CID 6973643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. β-Fenchyl alcohol [webbook.nist.gov]
- 3. (+)-Fenchol | C10H18O | CID 6997371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. spectrabase.com [spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 9. Fenchol [webbook.nist.gov]
- 10. Sodium Borohydride [commonorganicchemistry.com]
- 11. murov.info [murov.info]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
- 13. rsc.org [rsc.org]
- 14. youtube.com [youtube.com]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. Purification [chem.rochester.edu]
- 17. chromtech.com [chromtech.com]
- 18. orgsyn.org [orgsyn.org]
- 19. youtube.com [youtube.com]
